molecular formula C14H18N2O5 B13232513 Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate

Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B13232513
M. Wt: 294.30 g/mol
InChI Key: PMWDYQZBDLCDJT-UHFFFAOYSA-N
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Description

Tert-butyl 8-nitro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS 2059956-16-8) is a high-value chemical intermediate with the molecular formula C14H18N2O5 and a molecular weight of 294.30 g/mol . This Boc-protected 1,4-oxazepine derivative features a nitro substituent on its benzofused ring system, making it a versatile building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex heterocyclic architectures. The compound is typically supplied as a high-purity solid and requires cold-chain transportation to maintain stability . Its core 1,4-oxazepine scaffold is a privileged structure in drug discovery, with related analogs being investigated for various therapeutic applications, as seen in patented research on substituted hetero-azepinones . The nitro group offers a versatile handle for further synthetic modifications, including reduction to aniline derivatives or participation in metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment under controlled conditions.

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

tert-butyl 8-nitro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-6-7-20-12-8-11(16(18)19)5-4-10(12)9-15/h4-5,8H,6-7,9H2,1-3H3

InChI Key

PMWDYQZBDLCDJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Benzoxazepine Core

  • Starting materials: o-Halobenzoic acids or derivatives, such as o-bromo or o-iodobenzoic acid.
  • Method: Cyclization of o-halobenzoic acids with appropriate amino alcohols or related precursors under reflux conditions, often in the presence of dehydrating agents or acid catalysts.
  • Reaction conditions: Typically reflux in solvents like toluene or acetic acid with acid catalysts (e.g., polyphosphoric acid) to facilitate ring closure.

Step 2: Nitro Group Introduction

  • Reagents: Nitrating mixtures, commonly a mixture of concentrated nitric acid and sulfuric acid.
  • Conditions: Controlled temperature (0–5°C) to prevent over-nitration and side reactions.
  • Outcome: Selective nitration at the 8-position of the benzoxazepine ring, yielding the nitro derivative.

Step 3: Esterification with tert-Butyl Group

  • Reagents: Tert-butyl alcohol derivatives, such as tert-butyl chloroformate or tert-butyl alcohol with coupling agents.
  • Method: Carbamate formation or esterification using reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., pyridine or triethylamine).
  • Reaction parameters: Mild heating (room temperature to 50°C), with inert atmosphere to prevent oxidation.

Summary Table: Multi-step Synthesis

Step Reaction Reagents Conditions Yield References
1 Ring closure to form benzoxazepine o-Halobenzoic acid + amino alcohol Reflux, dehydrating agent 70–85% ,
2 Nitro substitution HNO₃ / H₂SO₄ 0–5°C, controlled addition 60–75% ,
3 Esterification with tert-butyl tert-Butyl chloroformate or tert-butyl alcohol Room temp, inert atmosphere 65–80% ,

Modular Assembly via Multicomponent Reactions and Catalytic Cyclizations

Recent advances highlight the use of Ugi four-component reactions and copper-catalyzed cyclizations to efficiently construct the core scaffold.

Step 1: Ugi Reaction for Core Assembly

  • Reagents: o-Halobenzoic acids, ammonia, isocyanides, and aldehydes.
  • Method: Multicomponent reaction in polar solvents like methanol or ethanol at ambient temperature.
  • Outcome: Formation of a key intermediate with functional groups amenable to further cyclization.

Step 2: Copper-Catalyzed Intramolecular Cyclization

  • Catalysts: Copper(I) or Copper(II) salts, such as CuI or CuBr.
  • Conditions: Elevated temperature (80–120°C), inert atmosphere, with bases like potassium carbonate.
  • Reaction: Cyclization to form the oxazepine ring via C–N or C–O bond formation.

Step 3: Nitro Substitution and Final Esterification

  • Nitro introduction: Similar nitration conditions as above, often on the aromatic ring post-cyclization.
  • Esterification: Using tert-butyl chloroformate or tert-butyl alcohol derivatives under standard coupling conditions.

Summary Table: Modular Assembly

Step Reaction Reagents Conditions Yield References
1 Ugi four-component reaction o-Halobenzoic acid + ammonia + isocyanide + aldehyde Methanol, room temp 65–80% ,
2 Copper-catalyzed cyclization CuI, base 80–120°C, inert atmosphere 70–85% ,
3 Nitro substitution HNO₃ / H₂SO₄ 0–5°C 60–75% ,

Key Considerations and Optimization Data

Parameter Optimal Range Notes References
Nitration temperature 0–5°C Prevents over-nitration ,
Copper catalyst loading 5–10 mol% Ensures high yield and regioselectivity ,
Reaction solvents Ethanol, methanol, or acetonitrile Compatibility with reagents ,
Reaction time 8–12 hours Sufficient for complete conversion ,

Chemical Reactions Analysis

TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the oxazepine core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Core Structure Key Properties/Applications
Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate 2059956-16-8 C₁₄H₁₈N₂O₅ 294.20* Nitro (8) Benzoxazepine Nitro group enables reduction to amines; Boc protection aids in synthetic stability .
Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate 2059955-35-8 C₁₄H₁₈N₂O₅ 294.20* Nitro (7) Benzoxazepine Positional isomerism may alter regioselectivity in reactions (e.g., cyclization) .
Tert-butyl 7-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate 740842-73-3 C₁₄H₁₈BrNO₃ 328.20 Bromo (7) Benzoxazepine Bromine acts as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Tert-butyl 8-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate 886364-27-8 Not provided Not provided Chloro (8) Benzodiazepine Diazepine core may confer CNS activity; chloro substituent supports nucleophilic substitution .

*Calculated based on bromo analog (328.20 g/mol) with Br replaced by NO₂ (46 g/mol vs. 80 g/mol for Br).

Key Findings

Substituent Effects :

  • Nitro vs. Halogen : The nitro group (electron-withdrawing) enhances electrophilic substitution reactivity compared to bromine or chlorine (halogens are mildly deactivating but ortho/para-directing). Nitro groups also enable reduction to amines, a critical step in prodrug activation .
  • Positional Isomerism : The 7-nitro isomer (CAS: 2059955-35-8) may exhibit distinct electronic and steric effects compared to the 8-nitro derivative, influencing reaction pathways or binding affinity in biological targets .

Core Structure Differences: Benzoxazepine vs. Benzodiazepine: Benzoxazepines contain one oxygen and one nitrogen in the seven-membered ring, while benzodiazepines have two nitrogen atoms. Benzodiazepines are well-known for sedative and anxiolytic properties, whereas benzoxazepines are explored for kinase inhibition .

Safety and Handling: The bromo analog (CAS: 740842-73-3) carries hazards H315 (skin irritation) and H319 (eye irritation), requiring precautions like gloves and eye protection .

Research Implications

  • Synthetic Utility : The target compound’s nitro group offers a handle for late-stage functionalization, making it valuable in medicinal chemistry. In contrast, the bromo analog is more suited for metal-catalyzed couplings .
  • Biological Relevance : Benzodiazepine analogs (e.g., CAS: 886364-27-8) highlight the importance of core structure in drug design, as subtle changes can shift therapeutic targets from CNS disorders to anticancer applications .

Biological Activity

Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate is a compound belonging to the oxazepine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Oxazepine Derivatives

Oxazepines are seven-membered heterocyclic compounds known for their pharmacological properties. They exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural features of oxazepines contribute to their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazepine derivatives, including this compound. Research indicates that this compound exhibits cytotoxicity against several cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various solid tumor cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
  • Mechanisms of Action : The compound was found to modulate key signaling pathways associated with cancer progression, including the Wnt/β-catenin pathway. This modulation leads to decreased expression of pro-survival proteins and increased levels of pro-apoptotic factors .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • Cytokine Production : Studies revealed that treatment with this compound results in reduced production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models. This suggests a potential role in managing inflammatory conditions .

Antimicrobial Effects

The antimicrobial activity of oxazepine derivatives has also been investigated:

  • Bacterial Inhibition : Limited antimicrobial activity was observed against certain bacterial strains. The compound exhibited selective inhibition against specific pathogens, indicating its potential as a lead structure for developing new antibiotics .

Case Studies and Research Findings

Several case studies have been published detailing the synthesis and biological evaluation of oxazepine derivatives:

StudyFindings
Khadra et al. (2024)Demonstrated significant cytotoxic effects against solid tumor cell lines and modulation of inflammatory cytokines .
Nagarajan et al. (1986)Reported antidepressant-like properties linked to oxazepine derivatives .
Liu et al. (2011)Identified structure-activity relationships (SAR) that correlate specific substitutions with enhanced biological activity .

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